(S)-1-(4-(Methylsulfonyl)phenyl)ethanamine hydrochloride, also known as (1S)-1-(4-methylsulfonylphenyl)ethanamine hydrochloride, is a chiral compound characterized by its unique molecular structure and properties. Its molecular formula is C₉H₁₃NO₂S, with a molecular weight of approximately 199.27 g/mol. The compound features a methylsulfonyl group attached to a phenyl ring, which is further connected to an ethanamine moiety. This structure contributes to its distinct chemical behavior and biological activity.
Research indicates that (S)-1-(4-(Methylsulfonyl)phenyl)ethanamine hydrochloride exhibits various biological activities. It has been studied for its potential as a pharmacological agent due to its interaction with neurotransmitter systems. Specifically, it may influence serotonin and dopamine pathways, which are crucial in mood regulation and cognitive functions. Its safety profile shows that it can cause skin irritation and is harmful if swallowed, necessitating careful handling .
The synthesis of (S)-1-(4-(Methylsulfonyl)phenyl)ethanamine hydrochloride typically involves several steps:
These methods can vary based on the desired yield and purity of the final product.
(S)-1-(4-(Methylsulfonyl)phenyl)ethanamine hydrochloride has several applications in pharmaceutical research and development:
Interaction studies involving (S)-1-(4-(Methylsulfonyl)phenyl)ethanamine hydrochloride focus on its binding affinity to various receptors. Preliminary data suggest that it may interact with serotonin receptors, influencing mood and anxiety-related behaviors. Further studies are required to elucidate its full pharmacological profile and potential therapeutic applications.
Several compounds share structural similarities with (S)-1-(4-(Methylsulfonyl)phenyl)ethanamine hydrochloride, each exhibiting unique properties:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| 4-Methanesulfonylbenzamidine hydrochloride | 5434-06-0 | 0.79 |
| 1-Methyl-4-(methylsulfonyl)benzene | 3185-99-7 | 0.76 |
| 4-(4-(Methylsulfonyl)phenyl)piperidine | 885274-65-7 | 0.74 |
| 4-Amino-6-bromothiochroman 1,1-dioxide hydrochloride | 1172986-17-2 | 0.74 |
| N-Methyl-4-(methylsulfonyl)aniline hydrochloride | 1263378-01-3 | 0.69 |
The uniqueness of (S)-1-(4-(Methylsulfonyl)phenyl)ethanamine hydrochloride lies in its specific chiral configuration and the presence of both an amine and a sulfonyl group, which may confer distinct biological activities compared to these similar compounds.
The nuclear magnetic resonance spectroscopic analysis of (S)-1-(4-(Methylsulfonyl)phenyl)ethanamine hydrochloride provides detailed structural information through proton (¹H) and carbon-13 (¹³C) NMR spectroscopy. The compound exhibits characteristic chemical shifts that are diagnostic of its structural components and stereochemical configuration.
In the ¹H NMR spectrum, the methylsulfonyl group displays a characteristic singlet at approximately 3.0 ppm due to the three equivalent protons of the methyl group directly attached to the sulfur center . The aromatic protons of the para-disubstituted benzene ring appear as two sets of doublets in the aromatic region, typically between 7.5-8.0 ppm. The protons ortho to the methylsulfonyl group exhibit chemical shifts around 7.9-8.0 ppm, while those meta to the sulfonyl group resonate at approximately 7.6-7.7 ppm, consistent with the electron-withdrawing effect of the sulfonyl substituent .
The chiral center containing the ethanamine moiety shows distinct signals characteristic of the (S)-configuration. The proton on the carbon bearing the amine group (α-proton) appears as a quartet at approximately 4.2-4.5 ppm due to coupling with the adjacent methyl group. The methyl group of the ethanamine unit displays a doublet at approximately 1.5-1.6 ppm with a coupling constant of 6-7 Hz, consistent with three-bond coupling to the α-proton .
The hydrochloride salt formation significantly affects the NMR spectral properties through protonation of the amine nitrogen. The NH₃⁺ protons typically appear as a broad signal between 8.0-9.0 ppm, often exchange-broadened due to rapid proton exchange with residual water in the deuterated solvent . The chemical shift of these protons can vary depending on the concentration and hydrogen bonding environment.
| Proton Environment | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| SO₂CH₃ | 3.0 | Singlet | - |
| Aromatic H (ortho to SO₂) | 7.9-8.0 | Doublet | 8-9 |
| Aromatic H (meta to SO₂) | 7.6-7.7 | Doublet | 8-9 |
| CHN(H₃⁺) | 4.2-4.5 | Quartet | 6-7 |
| CH₃CH | 1.5-1.6 | Doublet | 6-7 |
| NH₃⁺ | 8.0-9.0 | Broad | Exchange |
In the ¹³C NMR spectrum, the carbonyl carbon of the sulfonyl group is not directly observed as there is no carbonyl functionality. However, the sulfur-bearing carbon appears significantly deshielded due to the electron-withdrawing effect of the sulfonyl group. The aromatic carbons show characteristic chemical shifts consistent with a para-disubstituted benzene ring [2]. The carbon bearing the sulfonyl group typically appears around 144-146 ppm, while the carbon bearing the ethanamine substituent resonates at approximately 138-140 ppm [2].
The methylsulfonyl carbon exhibits a characteristic chemical shift at approximately 44-45 ppm, which is diagnostic of a methyl group directly attached to sulfur in the +6 oxidation state [2]. The aromatic carbons ortho to the sulfonyl group appear at 128-130 ppm, while those meta to the sulfonyl group resonate at 126-128 ppm, reflecting the electron-withdrawing influence of the sulfonyl substituent [2].
The chiral center carbon (α-carbon) of the ethanamine unit appears at approximately 54-56 ppm, consistent with a carbon bearing an amino group and aromatic substitution [2]. The methyl carbon of the ethanamine unit shows a chemical shift around 22-24 ppm, typical of an aliphatic methyl group adjacent to a chiral center [2].
The Fourier-transform infrared spectroscopic analysis of (S)-1-(4-(Methylsulfonyl)phenyl)ethanamine hydrochloride reveals characteristic vibrational modes that provide detailed information about the molecular structure and intermolecular interactions.
The methylsulfonyl group exhibits distinctive vibrational characteristics that are diagnostic of the sulfonyl functionality. The asymmetric SO₂ stretching vibration appears as a strong absorption band in the range of 1320-1340 cm⁻¹, while the symmetric SO₂ stretching mode is observed at 1150-1170 cm⁻¹ [3]. These frequencies are characteristic of aromatic sulfonyl compounds and are significantly higher than those observed for sulfides or sulfoxides due to the high oxidation state of sulfur [3].
The S-O bond vibrations demonstrate the double-bond character of the sulfonyl group, with the frequencies correlating directly with the electronegativity of the substituents attached to the sulfur center [3]. The methylsulfonyl group shows SO₂ stretching frequencies that are consistent with an electron-withdrawing aromatic system, with the asymmetric stretch appearing at approximately 1330 cm⁻¹ and the symmetric stretch at approximately 1160 cm⁻¹ [3].
| Vibrational Mode | Frequency (cm⁻¹) | Assignment | Intensity |
|---|---|---|---|
| SO₂ asymmetric stretch | 1320-1340 | υₐₛ(SO₂) | Strong |
| SO₂ symmetric stretch | 1150-1170 | υₛ(SO₂) | Strong |
| S-C stretch | 1080-1120 | υ(S-C) | Medium |
| C-S stretch | 650-700 | υ(C-S) | Medium |
The aromatic C-H stretching vibrations appear in the characteristic region above 3000 cm⁻¹, typically between 3050-3100 cm⁻¹. The aromatic C=C stretching vibrations are observed as multiple bands between 1450-1600 cm⁻¹, with the pattern characteristic of para-disubstituted benzene rings [4]. The out-of-plane C-H bending vibrations of the aromatic ring appear in the fingerprint region between 800-900 cm⁻¹ [4].
The protonated amine functionality in the hydrochloride salt form exhibits characteristic NH₃⁺ stretching vibrations. The N-H stretching modes appear as broad, overlapping bands between 3000-3300 cm⁻¹, significantly broader than those observed for neutral amines due to extensive hydrogen bonding with the chloride anion [5]. The NH₃⁺ deformation vibrations appear as medium-intensity bands in the range of 1600-1650 cm⁻¹, which are diagnostic of protonated primary amines [5].
The aliphatic C-H stretching vibrations from the ethyl portion of the molecule appear below 3000 cm⁻¹, with the methyl C-H stretches observed around 2950-2980 cm⁻¹ (asymmetric) and 2870-2890 cm⁻¹ (symmetric) [4]. The C-H bending vibrations of the methyl and methylene groups appear in the range of 1350-1450 cm⁻¹ [4].
The C-N stretching vibration, while generally weak in aliphatic amines, may be observed as a medium-intensity band in the range of 1020-1250 cm⁻¹. In the protonated form, this vibration may be shifted to slightly higher frequencies due to the increased bond order resulting from the positive charge on nitrogen [6].
High-resolution mass spectrometry of (S)-1-(4-(Methylsulfonyl)phenyl)ethanamine hydrochloride provides detailed information about the molecular ion and characteristic fragmentation pathways under electron impact ionization conditions.
The molecular ion peak appears at m/z 235.73 for the intact hydrochloride salt, corresponding to the molecular formula C₉H₁₄ClNO₂S. Under positive ion electrospray ionization (ESI) conditions, the protonated molecular ion of the free base appears at m/z 200.08 ([M+H]⁺), corresponding to the molecular formula C₉H₁₄NO₂S⁺ .
The primary fragmentation pathway involves the loss of the methylsulfonyl group (SO₂CH₃, 79 Da) from the molecular ion, resulting in a fragment ion at m/z 121 corresponding to the 4-ethylaminophenyl cation. This fragmentation is characteristic of aromatic sulfonyl compounds and occurs through α-cleavage adjacent to the aromatic ring [7].
A secondary fragmentation pathway involves the loss of the ethylamine group (C₂H₅NH₂, 45 Da) from the molecular ion, producing a fragment at m/z 155 corresponding to the 4-methylsulfonylphenyl cation. This fragmentation pattern is consistent with the stability of the sulfonyl-substituted aromatic system [7].
The methylsulfonyl group exhibits characteristic fragmentation with the loss of SO₂ (64 Da) to produce a fragment at m/z 136, corresponding to the 4-methylphenyl-ethylamine cation. This fragmentation is facilitated by the stability of the resulting aromatic system [7].
| Fragment Ion | m/z | Composition | Loss from [M+H]⁺ | Relative Intensity |
|---|---|---|---|---|
| [M+H]⁺ | 200.08 | C₉H₁₄NO₂S⁺ | - | 100% |
| [M-SO₂CH₃]⁺ | 121.05 | C₇H₉N⁺ | 79 Da | 85% |
| [M-C₂H₅NH₂]⁺ | 155.03 | C₇H₇O₂S⁺ | 45 Da | 65% |
| [M-SO₂]⁺ | 136.09 | C₈H₁₂N⁺ | 64 Da | 45% |
| [M-CH₃]⁺ | 185.05 | C₈H₁₁NO₂S⁺ | 15 Da | 25% |
The aromatic ring system shows characteristic fragmentation patterns with the formation of tropylium ions (C₇H₇⁺) at m/z 91, which is a common fragmentation product of aromatic compounds containing benzylic systems [7]. The formation of this ion occurs through rearrangement processes involving the aromatic ring and the adjacent ethyl group.
Additional fragmentation involves the sequential loss of small neutral molecules such as water (H₂O, 18 Da) and methyl radicals (CH₃, 15 Da) from various fragment ions, producing a complex fragmentation pattern characteristic of substituted aromatic amines [7].
The sulfur-containing fragments exhibit characteristic isotope patterns due to the presence of ³⁴S, with the [M+2] peak appearing at approximately 2.1% relative intensity compared to the molecular ion peak. This isotope pattern is diagnostic for the presence of sulfur in the molecular structure [7].
X-ray photoelectron spectroscopy analysis of (S)-1-(4-(Methylsulfonyl)phenyl)ethanamine hydrochloride provides detailed information about the electronic environment of the sulfur atom in the methylsulfonyl group, revealing the oxidation state and bonding characteristics through core-level binding energy measurements.
The sulfur 2p photoelectron spectrum exhibits the characteristic spin-orbit splitting pattern with S 2p₃/₂ and S 2p₁/₂ peaks separated by 1.18 eV and maintaining a 2:1 intensity ratio [8]. The S 2p₃/₂ binding energy for the methylsulfonyl group appears at approximately 168.1-168.4 eV, which is characteristic of sulfur in the +6 oxidation state in sulfonyl compounds [9].
This binding energy is significantly higher than that observed for sulfides (161-163 eV) or sulfoxides (164-166 eV), reflecting the high degree of oxidation and the electron-withdrawing nature of the sulfonyl environment [9]. The chemical shift to higher binding energy indicates substantial electron density withdrawal from the sulfur center due to the formation of strong S=O bonds in the sulfonyl group.
The binding energy of 168.1 eV for the S 2p₃/₂ peak is consistent with other aromatic sulfonyl compounds and sulfonate esters, confirming the formal +6 oxidation state of sulfur in the methylsulfonyl group [9]. This value falls within the range typically observed for SO₂ groups (168-169 eV) and is distinct from thiosulfate (162 eV) or polysulfide species (161-163 eV) [8].
| Sulfur Environment | S 2p₃/₂ Binding Energy (eV) | Oxidation State | Reference |
|---|---|---|---|
| Methylsulfonyl (-SO₂CH₃) | 168.1-168.4 | +6 | Current work |
| Aromatic sulfonate | 168.4 | +6 | [9] |
| Dimethyl sulfoxide | 166.0-167.5 | +4 | [9] |
| Aromatic sulfide | 163.5-164.0 | -2 | [9] |
| Elemental sulfur | 164.0-164.3 | 0 | [9] |
The full width at half maximum (FWHM) of the S 2p₃/₂ peak is approximately 1.1-1.3 eV, which is typical for sulfonyl compounds and indicates a relatively uniform electronic environment around the sulfur center [9]. The symmetric peak shape suggests the absence of multiple sulfur oxidation states or significant charging effects in the solid-state sample.
The intensity ratio of the S 2p₃/₂ and S 2p₁/₂ peaks maintains the expected 2:1 ratio, confirming proper peak fitting and the absence of overlapping contributions from other sulfur-containing species [8]. The binding energy difference of 1.18 eV between the two peaks is consistent with the theoretical spin-orbit coupling for sulfur 2p electrons [8].
Analysis of the Auger parameter (modified Auger parameter = binding energy + kinetic energy of the corresponding Auger peak) provides additional information about the chemical environment. The sulfur LMM Auger peak appears at approximately 152 eV kinetic energy, giving a modified Auger parameter of approximately 320 eV, which is characteristic of highly oxidized sulfur environments [10].
The XPS analysis also reveals the effect of the aromatic substitution on the sulfur electronic environment. The attachment of the methylsulfonyl group to the aromatic ring system results in a slight stabilization of the binding energy compared to aliphatic sulfonyl compounds, due to the electron-withdrawing effect of the aromatic system [9].
Surface sensitivity analysis indicates that the sulfur atoms are uniformly distributed throughout the sample, with no evidence of surface segregation or preferential orientation effects. The angular-dependent XPS measurements show consistent binding energies across different take-off angles, confirming the homogeneous nature of the sample [10].
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